

An In-depth Technical Guide to Glycidyl Stearate (CAS 7460-84-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glycidyl stearate*

Cat. No.: *B130642*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

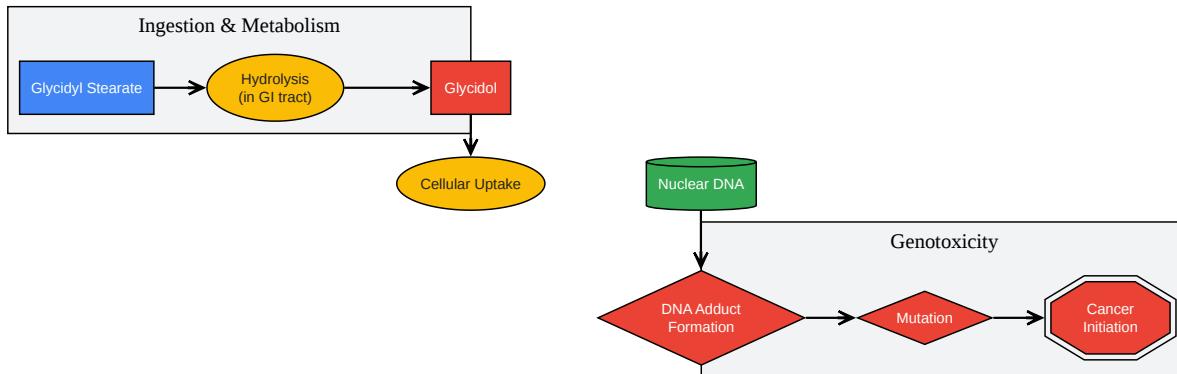
This technical guide provides a comprehensive overview of **Glycidyl Stearate** (CAS 7460-84-6), a compound of interest in various industrial and research settings. This document details its chemical and physical properties, toxicological data, synthesis and analytical protocols, and its mechanism of action as a potential carcinogen.

Chemical and Physical Properties

Glycidyl stearate is the ester of stearic acid and glycidol.^[1] It is classified as both an epoxide and a carboxylic ester.^{[2][3]} This bifunctional nature makes it a reactive intermediate in chemical synthesis.^{[4][5]} It presents as a white solid at room temperature.^[6]

Property	Value	Source(s)
CAS Number	7460-84-6	[7]
Molecular Formula	C ₂₁ H ₄₀ O ₃	[2] [7] [8]
Molecular Weight	340.54 g/mol	[2] [7] [9]
IUPAC Name	oxiran-2-ylmethyl octadecanoate	[3]
Synonyms	Stearic acid glycidyl ester, Glycidyl octadecanoate, 2,3- Epoxypropyl stearate	[3] [7] [9]
Appearance	White solid	[6]
Melting Point	51-55 °C	[9]
Boiling Point	424.7 ± 18.0 °C at 760 mmHg	[9]
Density	0.9 ± 0.1 g/cm ³	[9]
Solubility	Insoluble in water; Soluble in DMF (2 mg/ml). Insoluble in DMSO, Ethanol, and PBS (pH 7.2).	[10]

Toxicological Data


The primary toxicological concern with **glycidyl stearate** is its role as a glycidyl ester, which can be hydrolyzed in the gastrointestinal tract to release glycidol.[\[6\]](#)[\[11\]](#)[\[12\]](#) Glycidol is classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans".[\[6\]](#)[\[13\]](#)[\[14\]](#) **Glycidyl stearate** itself is classified by the IARC as a Group 3 carcinogen: "Not classifiable as to its carcinogenicity to humans".[\[3\]](#)

Parameter	Value	Species	Route	Source(s)
Tumorigenic Dose	2500 mg/kg/5W-I	Rat	Subcutaneous	[9]
Tumorigenic Dose	52 mg/kg/26W-I	Mouse	Subcutaneous	[9]
Carcinogenicity (as Glycidol)	Group 2A (Probably carcinogenic to humans)	-	-	[6][13][14]
Carcinogenicity (Glycidyl Stearate)	Group 3 (Not classifiable)	-	-	[3]

No specific LD50 data for **glycidyl stearate** was readily available in the searched literature.

Mechanism of Carcinogenicity: The Role of Glycidol

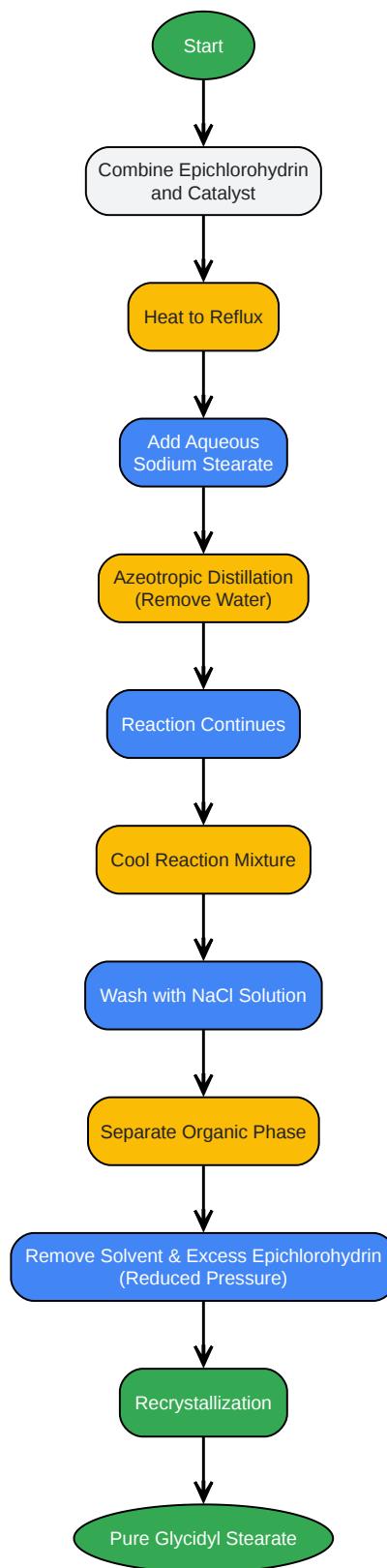
The carcinogenicity of glycidyl esters is attributed to their *in vivo* hydrolysis to glycidol. The epoxide ring of glycidol is highly reactive and can covalently bind to nucleophilic sites on cellular macromolecules, including DNA. This interaction can lead to the formation of DNA adducts, which, if not repaired, can result in mutations during DNA replication and transcription, ultimately contributing to the initiation of cancer.

[Click to download full resolution via product page](#)*Glycidol-mediated mechanism of carcinogenicity.*

Experimental Protocols

Synthesis of Glycidyl Stearate

A common method for the synthesis of **glycidyl stearate** involves the reaction of an alkali metal salt of stearic acid with an excess of epichlorohydrin in the presence of a phase-transfer catalyst.[15]


Materials:

- Sodium stearate
- Epichlorohydrin (10-20 molar excess)
- Quaternary ammonium halide (e.g., Tetrabutylammonium bromide) as a phase-transfer catalyst
- Deionized water

- Toluene (or other suitable organic solvent)
- Sodium chloride solution

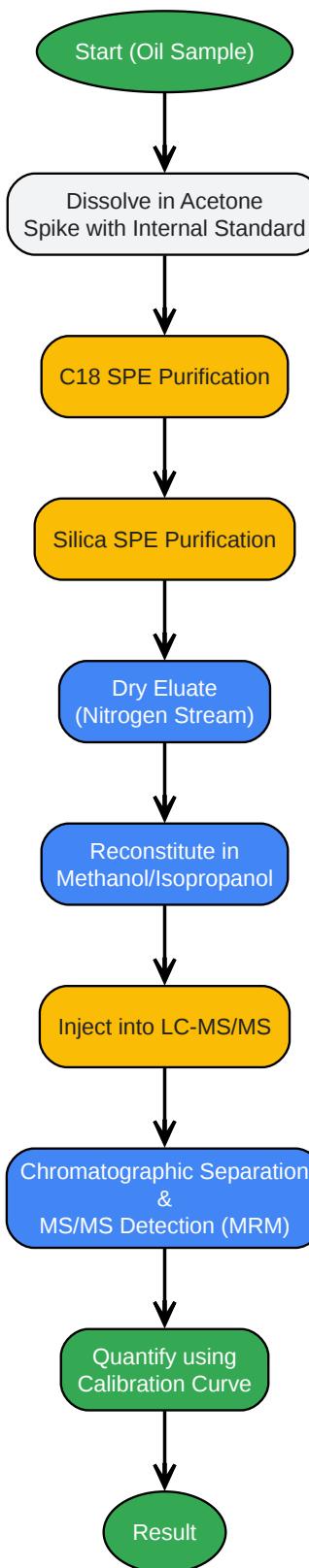
Procedure:

- Prepare an aqueous solution of sodium stearate.
- In a reaction vessel equipped with a reflux condenser and a distillation apparatus, combine the epichlorohydrin and the quaternary ammonium halide catalyst.
- Heat the epichlorohydrin/catalyst mixture to reflux.
- Slowly add the aqueous solution of sodium stearate to the refluxing mixture.
- During the addition, continuously distill the water and epichlorohydrin from the reaction mixture. Condense the distillate, separate the epichlorohydrin, and return it to the reaction vessel to maintain a molar excess and drive the reaction to completion.
- Continue the reaction and distillation until the reaction mixture is substantially anhydrous.
- After the reaction is complete, cool the mixture.
- Wash the reaction mixture with a sodium chloride solution to remove any remaining water-soluble impurities.
- Separate the organic phase containing the **glycidyl stearate**.
- Remove the excess epichlorohydrin and solvent by distillation under reduced pressure.
- The crude **glycidyl stearate** can be further purified by recrystallization from a suitable solvent (e.g., n-hexane).

[Click to download full resolution via product page](#)*Workflow for the synthesis of **glycidyl stearate**.*

Analysis of Glycidyl Stearate by LC-MS/MS

The analysis of **glycidyl stearate**, particularly in food matrices like edible oils, is commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[6\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)


Materials and Equipment:

- Sample containing **glycidyl stearate** (e.g., edible oil)
- Internal standard (e.g., **Glycidyl Stearate-d5**)
- Acetone
- Solid-Phase Extraction (SPE) cartridges (e.g., C18 and silica)
- Methanol
- Ethyl acetate in hexane (5%)
- Isopropanol
- LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
- C18 analytical column

Procedure:

- Sample Preparation: a. Weigh a precise amount of the oil sample (e.g., 10 mg to 0.5 g, depending on the expected concentration).[\[17\]](#)[\[18\]](#) b. Dissolve the sample in acetone. c. Spike the sample with a known amount of the internal standard (e.g., **Glycidyl Stearate-d5**).
- Solid-Phase Extraction (SPE): a. Purify the sample using a two-step SPE process.[\[17\]](#)[\[18\]](#) b. First, pass the sample through a C18 SPE cartridge, eluting with methanol. c. Then, pass the eluate through a normal silica SPE cartridge, eluting with 5% ethyl acetate in hexane.

- Sample Reconstitution: a. Dry the final eluate under a stream of nitrogen. b. Reconstitute the dried extract in a specific volume (e.g., 250 μ L) of a methanol/isopropanol mixture (1:1, v/v).
[\[17\]](#)[\[18\]](#)
- LC-MS/MS Analysis: a. Inject an aliquot (e.g., 15 μ L) of the reconstituted sample into the LC-MS/MS system.
[\[17\]](#)[\[18\]](#) b. Perform chromatographic separation on a C18 analytical column using a suitable mobile phase gradient (e.g., methanol-based). c. Detect the target analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both **glycidyl stearate** and its deuterated internal standard.
- Quantification: a. Quantify the amount of **glycidyl stearate** in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

[Click to download full resolution via product page](#)

*LC-MS/MS analysis workflow for **glycidyl stearate**.*

Applications and Areas of Research

Glycidyl stearate is utilized in several fields:

- Polymer and Coatings Industry: It serves as a reactive diluent and flexibilizer in epoxy resins and other polymer formulations, enhancing their performance characteristics.[1][5]
- Food Science: It is primarily studied as a process contaminant in refined edible oils, with research focusing on its formation during deodorization and methods for its mitigation.[11][12][19]
- Biochemical Research: It is used as a biochemical reagent and a standard for analytical method development.[9]
- Drug Development: Its potential interactions with biological membranes suggest possible implications for drug delivery systems.[2]

Conclusion

Glycidyl stearate is a compound with significant industrial applications, but its presence as a precursor to the probable carcinogen glycidol in food products necessitates careful monitoring and control. The information provided in this technical guide offers a foundational understanding for researchers and professionals working with this compound, from its basic properties to detailed analytical and synthesis methodologies. Further research into the specific signaling pathways affected by glycidol and the development of more effective mitigation strategies in food processing remain important areas of investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 7460-84-6: Glycidyl stearate | CymitQuimica [cymitquimica.com]
- 2. Buy Glycidyl stearate | 7460-84-6 [smolecule.com]

- 3. Glycidyl stearate | C21H40O3 | CID 62642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. chemicea.com [chemicea.com]
- 8. targetmol.com [targetmol.com]
- 9. Glycidyl stearate | CAS#:7460-84-6 | ChemsrC [chemsrc.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Glycidyl Esters, a Harmful Substance, in Refined Fats and Oils [cfs.gov.hk]
- 13. mpoc.org.my [mpoc.org.my]
- 14. fda.gov [fda.gov]
- 15. US3053855A - Synthesis of glycidyl esters - Google Patents [patents.google.com]
- 16. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Glycidyl Stearate (CAS 7460-84-6)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130642#glycidyl-stearate-cas-number-7460-84-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com